1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFREYRUAGJAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Preparation of 3-fluorophenyl azide: Starting from commercially available 3-fluoroaniline, diazotization is performed using sodium nitrite in acidic aqueous media at low temperature (0 °C), followed by substitution with sodium azide to generate 3-fluorophenyl azide. This step must be carefully controlled to avoid side reactions and ensure safety due to the azide's potential explosiveness.
Cycloaddition with propiolic acid: The azide is reacted with propiolic acid (an alkyne bearing a carboxylic acid group) under copper(I) catalysis. Sodium ascorbate is often used as a reducing agent to generate Cu(I) in situ from Cu(II) salts. The reaction proceeds at ambient or slightly elevated temperatures (e.g., 60 °C) over several hours, yielding the 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid with high regioselectivity.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-fluoroaniline, NaNO2/HCl, 0 °C, then NaN3 addition | 3-fluorophenyl azide |
| 2 | 3-fluorophenyl azide + propiolic acid, CuSO4 + sodium ascorbate, 25–60 °C, 12 h | 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
This method is scalable and amenable to industrial production, with continuous flow reactors and automated platforms enhancing yield and purity.
Purification and Characterization
Purification: Typically achieved by recrystallization from ethanol/water mixtures or column chromatography using ethyl acetate/hexane solvent systems.
Characterization: Confirmed by nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR), infrared spectroscopy (notably carboxylic acid O–H stretch), and mass spectrometry. High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is suitable for purity assessment due to the compound's polarity.
Research Findings on Synthetic Optimization
Reaction times and temperatures are optimized to balance yield and purity; for example, 60 °C for 12 hours is common.
Fluorine substitution at the meta position can introduce steric and electronic effects, potentially slowing cycloaddition; thus, catalyst loading and reaction conditions may require adjustment.
Use of sodium ascorbate as a reducing agent for Cu(II) salts improves catalyst efficiency and reduces side reactions.
Continuous flow synthesis has been reported to improve scalability and reproducibility for industrial applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Acid Chloride Formation
The carboxylic acid group undergoes conversion to an acid chloride, a critical intermediate for further derivatization.
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Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
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Conditions : Reflux in anhydrous dichloromethane or toluene under nitrogen .
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Applications : The resulting acid chloride participates in nucleophilic acyl substitutions to form esters, amides, or heterocycles.
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.
Esterification
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Reagents : Alcohol (e.g., ethanol) with acid catalysis (H₂SO₄ or HCl).
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Product Example : Ethyl 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylate.
Amidation
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Reagents : Amines (e.g., benzylamine) with coupling agents like EDCl/HOBt.
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Product Example : 1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxamide derivatives.
Condensation Reactions
The carboxylic acid participates in condensation to form heterocyclic systems.
Formation of Oxadiazoles
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Reagents : Acid chloride intermediate + tetrazoles or hydrazines.
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Example :
Schiff Base Formation
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Reagents : Aldehydes or ketones.
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Conditions : Ethanol with sodium acetate, reflux at 100°C for 2 hours .
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Example : Condensation with 5-methyl-2-phenylpyrazol-3-one yields a pyrazolone-triazole hybrid .
Huisgen Cycloaddition
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Reagents : Alkynes or azides.
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Conditions : Copper(I)-catalyzed click chemistry (CuAAC) at room temperature .
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Application : Synthesis of triazole-linked hybrids for medicinal chemistry .
Suzuki-Miyaura Coupling
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Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst.
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Product : Biaryl-triazole conjugates.
Functionalization of the Triazole Ring
The 1,2,3-triazole core undergoes electrophilic substitution or coordination chemistry.
Halogenation
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Reagents : N-Bromosuccinimide (NBS) or I₂.
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Regioselectivity : Position 4 is preferentially substituted due to electronic effects .
Metal Coordination
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Applications : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or material science applications.
Decarboxylation Reactions
Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C9H6FN3O2
Molecular Weight: 207.16 g/mol
IUPAC Name: 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Physical Form: White to yellow solid
Purity: ≥95%
The compound features a triazole ring, which is known for its bioactivity and ability to form stable complexes with metal ions. The presence of a fluorine atom enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid showed effectiveness against various bacterial strains. The mechanism involves inhibition of cell wall synthesis and disruption of metabolic pathways.
Anticancer Properties
Triazole compounds have been investigated for their anticancer potential. In vitro studies revealed that this compound can induce apoptosis in cancer cells by activating caspase pathways. A notable case study involved its use in targeting breast cancer cells, where it exhibited a dose-dependent reduction in cell viability.
Fungicidal Activity
The compound has shown promise as a fungicide against plant pathogens. Field trials indicated that formulations containing 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid significantly reduced fungal infections in crops such as wheat and corn. The mode of action is believed to involve disruption of ergosterol biosynthesis in fungal cell membranes.
Polymer Chemistry
In materials science, this triazole derivative is utilized as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their resistance to degradation under extreme conditions.
Data Tables
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli and S. aureus (IC50 values) |
| Anticancer Properties | Induced apoptosis in breast cancer cells | |
| Agricultural Science | Fungicidal Activity | Reduced fungal infections by 60% in field trials |
| Materials Science | Polymer Chemistry | Enhanced thermal stability in synthesized polymers |
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial effects of the compound against common pathogens. Results indicated a significant reduction in bacterial counts when treated with varying concentrations of the triazole derivative.
Case Study 2: Agricultural Field Trials
Field trials were conducted on wheat crops treated with formulations containing the compound. The results showed a marked decrease in fungal infections compared to untreated controls, highlighting its potential as an eco-friendly fungicide.
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Interaction with bacterial cell wall components.
Anticancer: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth.
Comparison with Similar Compounds
Key Findings :
- Lipophilic Chains Enhance Activity : CDST’s dodecylthio group improves binding to GO’s hydrophobic pocket, yielding lower IC50 than the fluorophenyl analog .
- Heterocycle Substitution : Thiadiazole-based CCPST shows moderate activity, highlighting the triazole core’s superiority in target engagement.
Regioisomeric and Substituted Derivatives
Positional Isomerism
The triazole ring’s substitution pattern critically impacts biological activity:
Key Findings :
Halogen and Methyl Substitutions
Halogenation and methylation influence solubility and target binding:
Key Findings :
- Methylation : Methyl groups (e.g., C5-Me in ) reduce acidity, altering metal-binding properties in coordination complexes .
Pharmacological Comparison
Selected triazole-carboxylic acids in drug discovery:
Biological Activity
1-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a compound that belongs to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- Molecular Formula : C9H6FN3O2
- Molecular Weight : 207.16 g/mol
- CAS Number : 944905-84-4
- Physical Form : White to yellow solid with a purity of 95% .
The biological activity of triazole compounds often involves their ability to interact with various biological targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target proteins. This compound has been shown to exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid. It has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 11.0 ± 0.28 | Morales-Ríos et al., 2020 |
| HepG2 (Liver) | 13.5 ± 0.92 | Morales-Ríos et al., 2020 |
| A549 (Lung) | 15.0 ± 0.50 | Ríos-Malváez et al., 2021 |
The compound's mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.
Case Studies
A notable study conducted by Morales-Ríos et al. (2020) evaluated the efficacy of various triazole derivatives, including 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid. The study utilized an MTT assay to determine cell viability and found that this compound exhibited superior activity compared to traditional chemotherapeutics like Sorafenib, particularly against triple-negative breast cancer cells .
Another investigation explored the compound's role as an apoptosis inducer in HepG2 cells. Results indicated that treatment with this triazole derivative led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a potential mechanism for its anticancer activity .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's lipophilicity and binding affinity towards target proteins. This modification may lead to improved biological activity compared to non-fluorinated analogs. Research indicates that modifications at various positions on the triazole ring can significantly affect the potency and selectivity of these compounds against different cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, phenylacetylene reacts with sodium azide and methyl iodide in the presence of CuI to form the triazole core. Subsequent oxidation of intermediates (e.g., using KMnO₄ or Jones reagent) yields the carboxylic acid moiety. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to improve yield and purity . Alternative routes include cyclocondensation of fluorophenyl-substituted precursors with nitrile oxides, followed by hydrolysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substitution patterns. For example, the fluorine atom at the 3-position of the phenyl ring causes distinct splitting in aromatic proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- Infrared Spectroscopy (IR) : The carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability. For example, analogs with 4-CF₃ substitution show improved binding to kinase targets .
- Triazole Modifications : Replacing the carboxylic acid with a hydroxamic acid group increases metal-binding capacity, potentially enhancing protease inhibition .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 or HDACs). Validate predictions with enzymatic assays .
Q. What computational strategies are effective for predicting pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility (LogP), bioavailability, and cytochrome P450 interactions. For instance, the carboxylic acid group improves aqueous solubility but may reduce blood-brain barrier penetration .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity. Substituents like fluorine reduce toxicity compared to chloro analogs .
Q. How should researchers address contradictory data in biological activity reports for triazole derivatives?
- Methodological Answer :
- Standardized Assays : Re-test compounds under uniform conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). For example, discrepancies in IC₅₀ values for antiproliferative activity may arise from variable assay protocols .
- Meta-Analysis : Compare substituent effects across studies. Fluorophenyl derivatives often show lower cytotoxicity than chlorophenyl analogs, suggesting fluorine’s role in reducing off-target effects .
Experimental Design & Data Analysis
Q. What strategies mitigate side reactions during triazole synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Cu(I) salts (e.g., CuI) instead of Cu(II) to minimize oxidative byproducts. Additives like TBTA (tris(benzyltriazolylmethyl)amine) enhance regioselectivity .
- Purification Techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound from regioisomers .
Q. How can researchers validate target engagement in cellular assays?
- Methodological Answer :
- Chemical Proteomics : Use affinity chromatography with immobilized triazole derivatives to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
- Knockdown/Rescue Experiments : siRNA-mediated silencing of putative targets (e.g., EGFR) followed by compound treatment confirms on-mechanism activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
